Phosphorothioic acid, S-(2-(3-ethylaminopropylamino)ethyl) ester
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Overview
Description
Phosphorothioic acid, S-(2-(3-ethylaminopropylamino)ethyl) ester is a chemical compound with the molecular formula C_7H_19N_2O_3PS. It is a member of the phosphorothioate family, which are known for their diverse applications in various fields such as agriculture, medicine, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, S-(2-(3-ethylaminopropylamino)ethyl) ester typically involves the reaction of phosphorothioic acid with an appropriate amine. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-(2-(3-ethylaminopropylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: Reduction reactions can modify the ester group, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Alcohols and thiols.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, S-(2-(3-ethylaminopropylamino)ethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorothioate compounds.
Biology: Employed in the study of enzyme inhibition and as a tool for modifying nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of phosphorothioic acid, S-(2-(3-ethylaminopropylamino)ethyl) ester involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to its diverse applications in research and industry .
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, S-2,3-diaminopropyl ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
Uniqueness
Phosphorothioic acid, S-(2-(3-ethylaminopropylamino)ethyl) ester is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
20766-78-3 |
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Molecular Formula |
C7H19N2O3PS |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-[3-(ethylamino)propylamino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C7H19N2O3PS/c1-2-8-4-3-5-9-6-7-14-13(10,11)12/h8-9H,2-7H2,1H3,(H2,10,11,12) |
InChI Key |
CYCUEVSCCXSGDW-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCNCCSP(=O)(O)O |
Origin of Product |
United States |
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